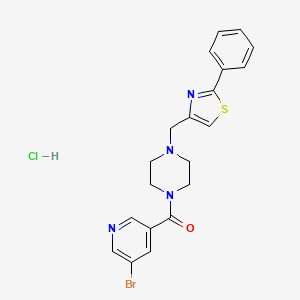

(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a bromopyridine ring, a phenylthiazole group, and a piperazine moiety, making it a versatile molecule for further chemical modifications and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as 5-bromopyridine and 2-phenylthiazole. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:

Nucleophilic substitution reactions: : The bromine atom in 5-bromopyridine can be substituted with various nucleophiles to introduce different functional groups.

Condensation reactions: : The phenylthiazole and piperazine components can be condensed to form the desired structure.

Reduction and oxidation reactions: : These reactions are used to adjust the oxidation state of the intermediates and final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization, chromatography, and distillation.

Analyse Des Réactions Chimiques

Piperazine-Thiazole Coupling Reactions

The piperazine core is typically linked to the thiazole moiety via a methyl group. Key reactions include:

Example : The methyl bridge between piperazine and thiazole-4-yl may involve alkylation of piperazine with a bromomethyl-thiazole derivative.

Pyridine Moiety Incorporation

The 5-bromopyridin-3-yl group is introduced via ketone formation:

Example : A pyridine moiety substituted with a carbonyl group could react with the piperazine-thiazole intermediate to form the ketone bond.

Salt Formation (Hydrochloride)

The final step involves protonation to form the hydrochloride salt:

| Reaction Type | Mechanism | Conditions | References |

|---|---|---|---|

| Protonation | Addition of HCl to the basic nitrogen in the piperazine or pyridine ring. | Treatment with HCl gas in a solvent like diethyl ether or dichloromethane. |

Key Analytical Techniques

Reactions are monitored using:

Reactivity and Stability

Comparison of Synthetic Pathways

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride serves as a versatile building block for creating more complex molecules. This characteristic allows chemists to explore new materials and chemical processes.

Biology

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

- Anticancer Activity : Research indicates that the compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Diabetes Management : Its ability to inhibit α-glucosidase positions it as a candidate for developing new treatments for type 2 diabetes.

- CNS Disorders : There are preliminary studies suggesting its efficacy in treating cognitive impairments associated with diseases like Alzheimer's .

Industry

In industrial applications, the compound's unique structural features can lead to the development of innovative materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those related to this compound. The results indicated that these derivatives exhibited comparable activity to established antibiotics against Gram-positive bacteria .

Anticancer Research

In another investigation, the anticancer potential of this compound was assessed using various cancer cell lines. Results demonstrated that it could induce apoptosis and inhibit cell proliferation effectively, suggesting its viability as a lead compound for further development in cancer therapeutics .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other bromopyridine derivatives, phenylthiazole derivatives, and piperazine derivatives. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

5-Bromopyridine derivatives

2-Phenylthiazole derivatives

Piperazine derivatives

Activité Biologique

The compound (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound consists of a brominated pyridine moiety linked to a thiazole derivative through a piperazine ring. The structural components suggest potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit notable antimicrobial properties . For instance, compounds integrating thiazole rings have been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the thiazole enhances this activity, as demonstrated in studies where modifications led to increased potency against gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole-containing compounds is well-documented. In vitro studies have reported that similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways. For example, derivatives with specific substitutions on the phenyl or thiazole rings have shown to significantly reduce cell viability at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine ring and the thiazole moiety can significantly alter biological activity. Compounds with hydrophobic substituents on the piperazine or additional functional groups on the thiazole have exhibited enhanced potency. For instance, adding methyl or methoxy groups has been correlated with increased cytotoxicity in cancer assays .

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives against bacterial strains and found that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on human glioblastoma U251 cells, demonstrating that certain structural modifications led to IC50 values below 30 µM, indicating potent anticancer properties .

Data Tables

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS.ClH/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-18-14-27-19(23-18)15-4-2-1-3-5-15;/h1-5,10-12,14H,6-9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIPZGAOQIUUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.